DprE1 Pharmacophore Fitness: Virtual Screening Hit Rate Comparison Against Asinex Database
The 3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione scaffold emerged as one of only eight validated hits from a pharmacophore-based virtual screening of the entire Asinex commercial compound library [1]. This represents a hit rate of <0.001% from a database containing over 500,000 compounds, providing strong class-level differentiation against the vast majority of commercially available heterocycles that fail to meet the DprE1 pharmacophoric constraints. The scaffold's fitness was computationally quantified via pharmacophore mapping scores, though specific numerical scores require consultation of the full-text supplementary material.
| Evidence Dimension | Pharmacophore-based virtual screening hit rate |
|---|---|
| Target Compound Data | 1 of 8 hits identified from Asinex database (>500,000 compounds) |
| Comparator Or Baseline | Asinex database compounds (baseline: >99.999% failure rate) |
| Quantified Difference | Hit rate is approximately 0.0016% (8/>500,000); this scaffold class is statistically enriched for DprE1 pharmacophore fitness relative to general screening libraries. |
| Conditions | Ligand-based pharmacophore model derived from known DprE1 inhibitors; virtual screening of Asinex database; hits validated by molecular docking and MD simulations |
Why This Matters
This pre-screening evidence de-risks procurement by demonstrating that the scaffold has a computationally validated binding rationale, unlike untested commercial pyrazolo[1,5-a]pyrimidine analogs that lack any DprE1-targeted screening data.
- [1] Chauhan, M., Prajapati, C., Mirza, S., Barot, R., Yadav, R., Barmade, M., ... & Murumkar, P. (2024). Design, synthesis, biological evaluation and molecular dynamics of some novel 3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione based compounds as anti-tubercular agents. Journal of Biomolecular Structure and Dynamics, 42(17), 9031-9049. View Source
